5-Fluoro-4-(4-methylpiperazin-1-yl)-2-(4-phenylpiperazin-1-yl)pyrimidine
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Overview
Description
5-Fluoro-4-(4-methylpiperazin-1-yl)-2-(4-phenylpiperazin-1-yl)pyrimidine is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-4-(4-methylpiperazin-1-yl)-2-(4-phenylpiperazin-1-yl)pyrimidine typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Pyrimidine Core: Starting with a suitable pyrimidine precursor, such as 2,4-dichloropyrimidine, which undergoes nucleophilic substitution reactions.
Introduction of Piperazine Groups: The piperazine moieties can be introduced through nucleophilic substitution reactions using 4-methylpiperazine and 4-phenylpiperazine.
Fluorination: The fluorine atom can be introduced using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine moieties.
Reduction: Reduction reactions could be used to modify the functional groups on the piperazine rings.
Substitution: The pyrimidine core can undergo various substitution reactions, particularly at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS), nucleophiles like amines and thiols.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups onto the pyrimidine ring.
Scientific Research Applications
Chemistry
Catalysis: The compound could be used as a ligand in catalytic reactions.
Material Science:
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes.
Receptor Binding: Could be studied for its binding affinity to various biological receptors.
Medicine
Drug Development:
Industry
Chemical Synthesis: Use as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 5-Fluoro-4-(4-methylpiperazin-1-yl)-2-(4-phenylpiperazin-1-yl)pyrimidine would depend on its specific biological target. Generally, it could involve:
Molecular Targets: Binding to specific enzymes or receptors.
Pathways Involved: Modulation of signaling pathways, inhibition of enzyme activity, or alteration of gene expression.
Comparison with Similar Compounds
Similar Compounds
4-(4-Methyl-1-piperazinyl)-2-(4-phenyl-1-piperazinyl)pyrimidine: Lacks the fluorine atom.
5-Fluoro-2-(4-phenyl-1-piperazinyl)pyrimidine: Lacks one of the piperazine moieties.
Uniqueness
The presence of both piperazine moieties and the fluorine atom in 5-Fluoro-4-(4-methylpiperazin-1-yl)-2-(4-phenylpiperazin-1-yl)pyrimidine may confer unique biological activities and chemical properties compared to its analogs.
Properties
Molecular Formula |
C19H25FN6 |
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Molecular Weight |
356.4 g/mol |
IUPAC Name |
5-fluoro-4-(4-methylpiperazin-1-yl)-2-(4-phenylpiperazin-1-yl)pyrimidine |
InChI |
InChI=1S/C19H25FN6/c1-23-7-9-25(10-8-23)18-17(20)15-21-19(22-18)26-13-11-24(12-14-26)16-5-3-2-4-6-16/h2-6,15H,7-14H2,1H3 |
InChI Key |
FMELALYLOZMLJI-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=NC(=NC=C2F)N3CCN(CC3)C4=CC=CC=C4 |
Canonical SMILES |
CN1CCN(CC1)C2=NC(=NC=C2F)N3CCN(CC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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